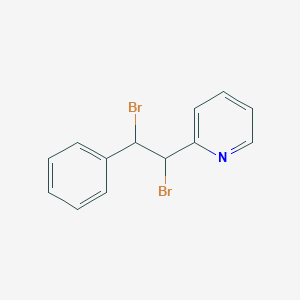
2,2'-(Propane-2,2-diyl)bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. This compound is a derivative of bisphenol A, where the phenolic groups are substituted with methyl groups. It is a solid at room temperature and has a melting point of 162-165°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with acetone in the presence of a catalyst. The reaction is carried out at a temperature range of 20-60°C. The reaction mixture is then treated with a hydrophobic solvent, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production process involves mixing 2,6-dimethylphenol, acetone, a primary catalyst, and an auxiliary catalyst in a mixed solvent. The reaction is conducted at controlled temperatures, followed by the addition of a hydrophobic solvent to separate the oil layer. The oil layer is neutralized, washed, and cooled to obtain the crystalline product. The crystallization mother liquor is treated to recover unreacted raw materials, which are reused in the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance plastics and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and other biomolecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: The parent compound, lacking the methyl substitutions.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant.
Bisphenol S: A sulfonated analog with different solubility and reactivity properties.
Uniqueness
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) is unique due to its methyl substitutions, which enhance its thermal stability and resistance to oxidation compared to bisphenol A. These properties make it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
5769-92-6 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-11-7-13(3)17(20)15(9-11)19(5,6)16-10-12(2)8-14(4)18(16)21/h7-10,20-21H,1-6H3 |
InChI-Schlüssel |
GQIMEVASXZUFSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C2=CC(=CC(=C2O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



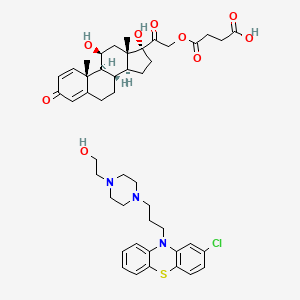
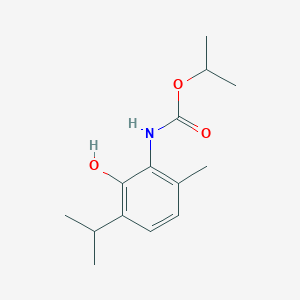
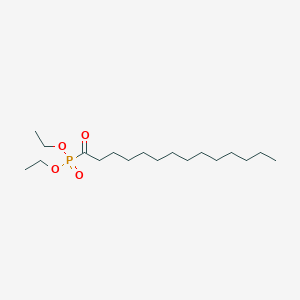


![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
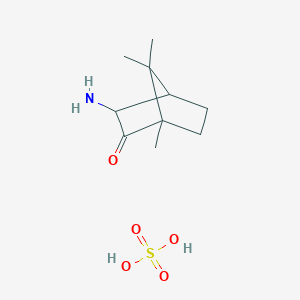
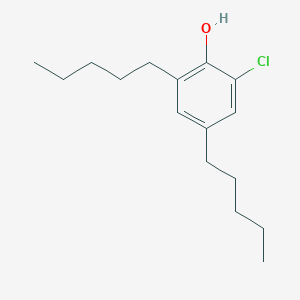
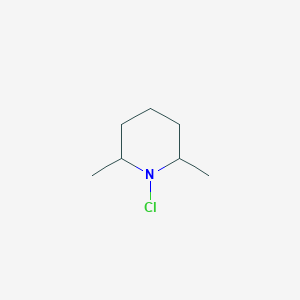
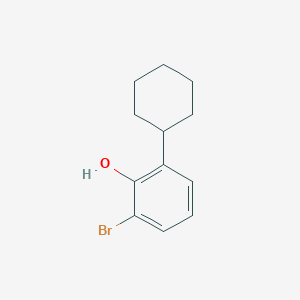
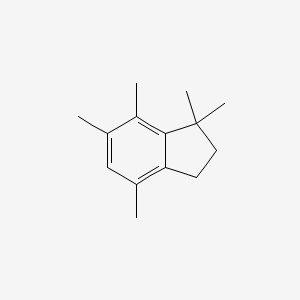
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
